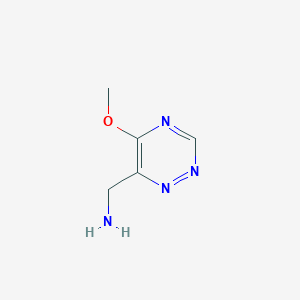
5-Methoxy-1,2,4-triazine-6-methanamine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Methoxy-1,2,4-triazine-6-methanamine and its derivatives play a significant role in organic synthesis, offering pathways to create complex molecular structures. A novel approach involving tandem AN-SNipso and SNH-SNipso reactions leads to the creation of condensed 1,2,4-triazines, facilitating the synthesis of triazacarbazoles, benzofuro[2,3-e][1,2,4]-triazines, and 6-azapurine derivatives, indicating the compound's utility in diversifying heterocyclic chemistry (Chupakhin et al., 2001).
Antimicrobial Properties
Compounds derived from this compound exhibit antimicrobial activities. For instance, a series of quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from this compound, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Coordination Chemistry and Metal Complexes
This compound forms interesting coordination complexes with metals, potentially useful in materials science and catalysis. Research shows that when reacting with mercury compounds, the triazine loses the methoxy group and binds to the mercury through the sulfur atom, forming monomeric compounds with unique coordination modes (López-Torres et al., 2006).
Cycloaddition Reactions
This compound and its derivatives are involved in cycloaddition reactions, which are crucial in the synthesis of cyclic compounds, offering potential applications in developing pharmaceuticals and agrochemicals (Neunhoeffer & Lehmann, 1977).
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that triazine derivatives can participate in various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Triazine derivatives have been used in the synthesis of diverse heterocyclic compounds, indicating that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 140146, a LogP of 003920, and a topological polar surface area of 739 , which may influence its bioavailability.
Result of Action
Similar compounds have shown potential anti-proliferative activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,2,4-triazine-6-methanamine. For instance, triazine derivatives have been studied as organic phase change materials with inherently low flammability . This suggests that temperature and other environmental conditions could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1,2,4-triazine-6-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitrogen-containing heterocycles, which are crucial in the synthesis of active pharmaceutical ingredients and natural products . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular toxicity.
properties
IUPAC Name |
(5-methoxy-1,2,4-triazin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZKWCZZDQPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)
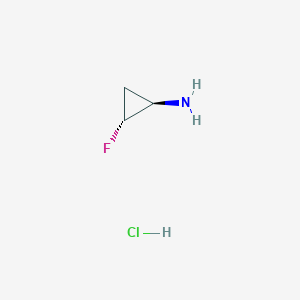
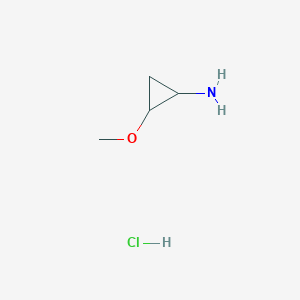
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)

![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)
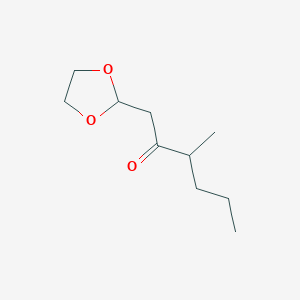
![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)

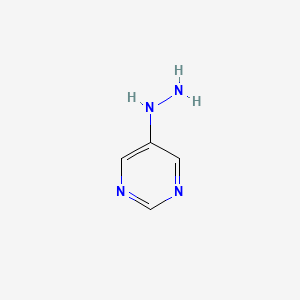
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)